

(S)-GLPG0974: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-GLPG0974

Cat. No.: B10861163

[Get Quote](#)

An In-depth Review of the Potent and Selective FFA2 Antagonist

Introduction

(S)-GLPG0974 is an experimental small molecule that functions as a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1] Initially investigated for the treatment of ulcerative colitis, GLPG0974 has become a valuable pharmacological tool for studying the physiological and pathological roles of the FFA2 receptor.[1] This document provides a comprehensive technical overview of **(S)-GLPG0974**, including its chemical properties, mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Chemical and Physical Properties

(S)-GLPG0974, with the IUPAC name 4-[[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid, is a well-characterized compound with the following properties:

Property	Value
Molecular Formula	C ₂₅ H ₂₅ ClN ₂ O ₄ S
Molecular Weight	485.00 g/mol [2]
CAS Number	1391076-61-1
Appearance	White to beige powder[2]
Purity	≥98% (HPLC)[3]
Solubility	Soluble to 100 mM in DMSO and 100 mM in ethanol.[3]
SMILES	<chem>C[C@@]1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl</chem>
InChI Key	MPMKMQHJHDHPBE-RUZDIDTESA-N[2]

Mechanism of Action: FFA2 Antagonism

(S)-GLPG0974 exerts its pharmacological effects by competitively blocking the FFA2 receptor. FFA2 is a G-protein coupled receptor (GPCR) activated by endogenous short-chain fatty acids (SCFAs) like acetate and propionate, which are produced by gut microbiota.[4] The activation of FFA2, particularly on immune cells such as neutrophils, plays a significant role in inflammatory responses.[4]

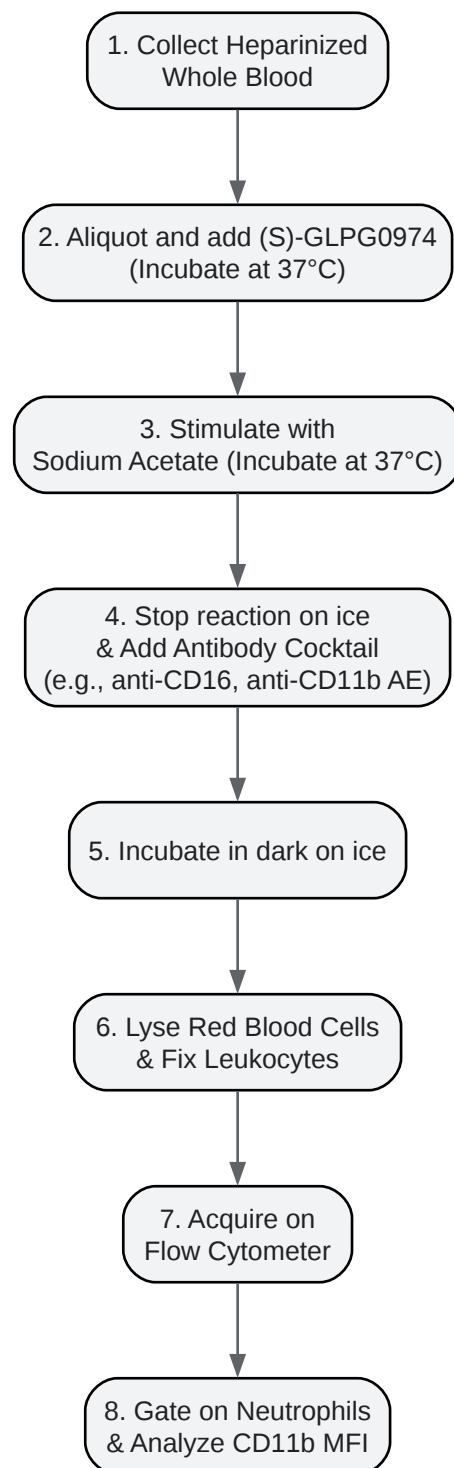
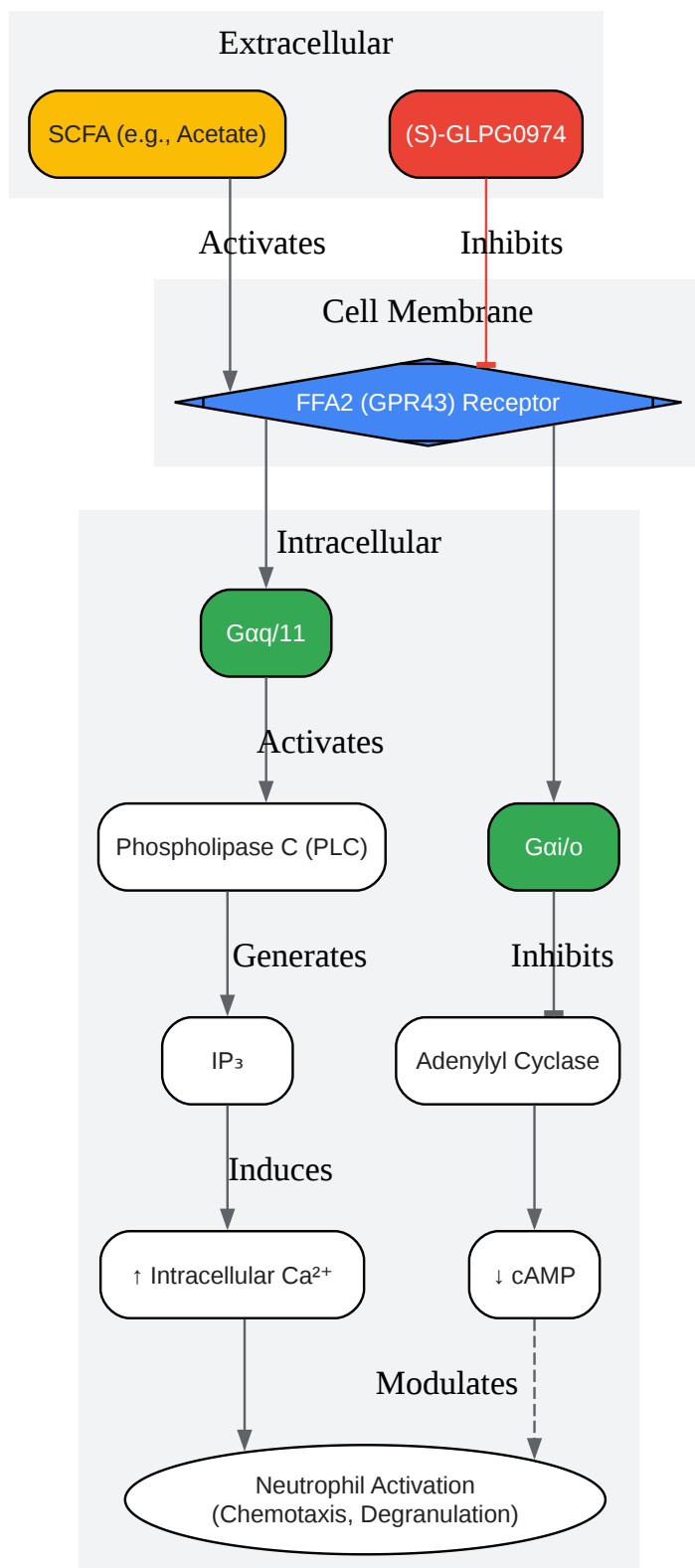
FFA2 signaling is versatile, coupling to both G α i/o and G α q/11 pathways.[5][6]

- **G α i/o Pathway:** Activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
- **G α q/11 Pathway:** Activation stimulates phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a key signal for neutrophil activation and chemotaxis.[7]

By binding to FFA2, GLPG0974 prevents SCFAs from activating these downstream signaling cascades, thereby inhibiting neutrophil activation, migration, and the subsequent inflammatory

processes.[8]

FFA2 Signaling Pathway and Point of Inhibition



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GLPG0974 - Wikipedia [en.wikipedia.org]
- 2. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new rapid quantitative test for fecal calprotectin predicts endoscopic activity in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deepdyve.com [deepdyve.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [(S)-GLPG0974: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861163#preliminary-research-on-s-glpg0974]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com